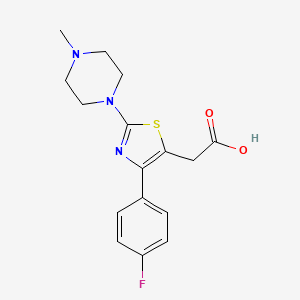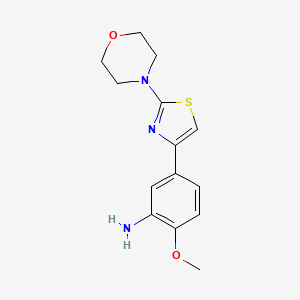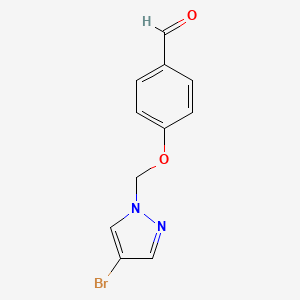
4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde group substituted with a 4-bromo-1H-pyrazol-1-ylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzoic acid.
Reduction: 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features but lacking the benzaldehyde group.
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile: Another derivative with a nitrile group instead of the aldehyde group.
Uniqueness
4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to the presence of both the 4-bromo-1H-pyrazole and benzaldehyde moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-13-14(6-10)8-16-11-3-1-9(7-15)2-4-11/h1-7H,8H2 |
InChI Key |
DTONYPYKBUZEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCN2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)

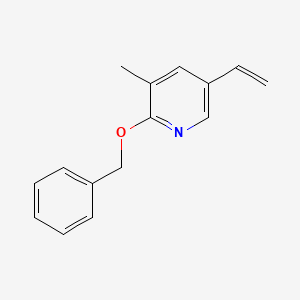


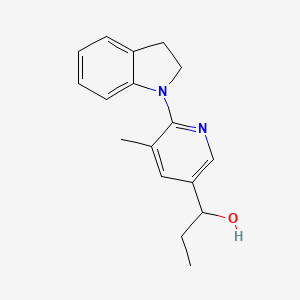
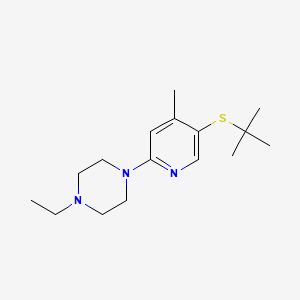
![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)

![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)
![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
